Bienvenue dans la boutique en ligne BenchChem!

trans-2-Hexacosenoic acid

Synthetic intermediate Dihydroxy fatty acid synthesis Isomer separation

Procure pure trans-2-hexacosenoic acid (CAS 26444-07-5) to eliminate the chromatographic separation step required after dehydrobromination of 2-bromohexacosanoic acid. This α,β-unsaturated VLCFA is the essential intermediate for erythro- and threo-2,3-dihydroxyhexacosanoic acid synthesis via epoxidation. Its unique trans-2 unsaturation ensures correct positional specificity unattainable with C26:0 or trans-3 isomers. For clinical labs, C26:1 is a disease-specific biomarker for Zellweger syndrome, showing distinct elevation patterns from C26:0, making it an indispensable quantitative standard for peroxisomal disorder profiling.

Molecular Formula C26H50O2
Molecular Weight 394.7 g/mol
CAS No. 26444-07-5
Cat. No. B1242671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Hexacosenoic acid
CAS26444-07-5
Synonyms1-hexacosenoic acid
Molecular FormulaC26H50O2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+
InChIKeyHMFPLNNQWZGXAH-OCOZRVBESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-Hexacosenoic Acid (CAS 26444-07-5): Procurement-Ready Technical Baseline for Very Long-Chain Fatty Acid Research


trans-2-Hexacosenoic acid (CAS 26444-07-5), also designated as (2E)-hexacos-2-enoic acid or C26:1 n-24, is a very long-chain fatty acid (VLCFA) with a 26-carbon aliphatic backbone and a trans double bond at the 2-position [1]. It belongs to the subclass of α,β-unsaturated monocarboxylic acids within the broader fatty acyls class [2]. This compound is characterized as a non-naturally occurring metabolite, identified in human blood exclusively through exogenous exposure or derivative exposure pathways [3].

Trans-2-Hexacosenoic Acid (CAS 26444-07-5): Critical Procurement Warning Against In-Class Substitution


Generic substitution among very long-chain fatty acids (VLCFAs) fails for trans-2-hexacosenoic acid due to its unique α,β-unsaturation at the C2 position, which confers distinct chemical reactivity and biological behavior absent in saturated C26:0 analogs or positional isomers such as trans-3-hexacosenoic acid [1]. Unlike C26:0 (hexacosanoic acid), this trans-2-enoic acid serves as a specific synthetic intermediate for dihydroxyhexacosanoic acids via epoxidation pathways, a functional role that saturated or alternatively unsaturated VLCFAs cannot fulfill [2]. Furthermore, in diagnostic applications, C26:1 exhibits disease-specific elevation patterns that differ from C26:0 across peroxisomal disorder subtypes, rendering substitution analytically invalid [3].

Trans-2-Hexacosenoic Acid (CAS 26444-07-5): Quantified Differential Evidence for Scientific Selection


Isomer-Specific Synthetic Intermediate: Separation of Trans-2-Hexacosenoic Acid from Trans-3-Isomer

trans-2-Hexacosenoic acid functions as a key synthetic intermediate in the preparation of erythro- and threo-2,3-dihydroxyhexacosanoic acids. A specific chromatographic method was established for separating trans-2-hexacosenoic acid from its isomer, trans-3-hexacosenoic acid, both formed via dehydrobromination of 2-bromohexacosanoic acid [1]. This separation is essential because only the trans-2-isomer provides the correct α,β-unsaturated position for subsequent epoxidation and dihydroxylation steps.

Synthetic intermediate Dihydroxy fatty acid synthesis Isomer separation

Peroxisomal Disease Biomarker: 9-Fold Increase in C26:1-Containing Ceramide in Zellweger Mouse Brain

In brains of newborn Pex5−/− mice (Zellweger mouse model lacking peroxisomes), a minor ceramide species containing hexacosanoic/hexacosenoic acid as the amide-linked fatty acid exhibited a 9-fold increase compared to control animals [1]. This elevation was also observed in sphingomyelin-derived ceramides from the same tissue and in fibroblasts from Pex5−/− mice, MFP2-deficient mice, and human X-ALD fibroblasts [1].

Peroxisomal disorders Zellweger syndrome Ceramide biomarkers Lipidomics

Diagnostic Differentiation: C26:1 Elevation Specific to Zellweger Syndrome Versus Adrenoleukodystrophy Variants

Gas chromatographic analysis of fibroblasts from patients with genetic peroxisomal diseases revealed that C26:1 concentrations were considerably elevated only in cerebro-hepato-renal (Zellweger) syndrome cases, whereas C26:0 was elevated across multiple peroxisomal disorder subtypes including adrenoleukodystrophy (ALD) and adrenomyeloneuropathy (AMN) [1]. In plasma and cultured skin fibroblasts from 20 Zellweger patients, fivefold or greater increases of both C26:0 and C26:1 were demonstrated [2].

Peroxisomal disease diagnosis VLCFA profiling Zellweger syndrome Adrenoleukodystrophy

Analytical Derivatization: Methyl Ester of Trans-2-Hexacosenoic Acid Enables GC-MS Detection and Quantification

The methyl ester derivative of trans-2-hexacosenoic acid exhibits enhanced volatility and chromatographic performance compared to the free acid, enabling reliable gas chromatographic separation and mass spectrometric detection . The free acid itself has a predicted density of 0.9±0.1 g/cm³ and boiling point of 507.9±19.0 °C at 760 mmHg , making underivatized analysis impractical.

Analytical chemistry GC-MS Fatty acid methyl esters Derivatization

Trans-2-Hexacosenoic Acid (CAS 26444-07-5): High-Value Application Scenarios Based on Quantified Differentiation


Synthesis of 2,3-Dihydroxyhexacosanoic Acids for Sphingolipid Research

Researchers synthesizing erythro- and threo-2,3-dihydroxyhexacosanoic acids require trans-2-hexacosenoic acid as the essential α,β-unsaturated intermediate. The established dehydrobromination of 2-bromohexacosanoic acid produces a mixture of trans-2- and trans-3-hexacosenoic acids, necessitating chromatographic separation to isolate the 2-isomer for subsequent epoxidation [1]. Procurement of pure trans-2-hexacosenoic acid eliminates this separation step and ensures correct positional specificity for dihydroxylation reactions.

Diagnostic Biomarker Standard for Peroxisomal Disorder Differentiation

Clinical and research laboratories performing VLCFA profiling for peroxisomal disease diagnosis should include trans-2-hexacosenoic acid (C26:1) as a quantitative analytical standard. The compound's elevation is specifically associated with Zellweger syndrome, in contrast to C26:0 which elevates across multiple peroxisomal disorders including ALD and AMN [1]. Additionally, the 9-fold increase in C26:1-containing ceramides observed in Pex5−/− mouse brain and human X-ALD fibroblasts supports its utility as a lipidomic biomarker candidate [2].

Ceramide and Sphingolipid Analytical Reference Material

Investigators studying ceramide perturbations in peroxisomal disorders require trans-2-hexacosenoic acid as a reference standard for identifying and quantifying C26:1-containing ceramide species. Mass spectrometric analysis has demonstrated that ceramides incorporating hexacosenoic acid as the amide-linked fatty acid exhibit disease-specific elevation patterns distinct from saturated C26:0-containing ceramides [1]. Procurement of the authentic fatty acid standard enables accurate identification and calibration in HPLC/APCI-MS and LC-MS/MS lipidomic workflows.

GC-MS Method Development for Very Long-Chain Fatty Acid Analysis

Analytical chemists developing GC-MS methods for VLCFA profiling should utilize trans-2-hexacosenoic acid methyl ester as a retention time and fragmentation pattern standard. The methyl ester derivative provides enhanced volatility relative to the free acid (predicted bp 507.9±19.0 °C), enabling reliable gas chromatographic separation [1]. Characteristic mass spectral fragmentation patterns of the methyl ester facilitate unambiguous identification in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Hexacosenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.